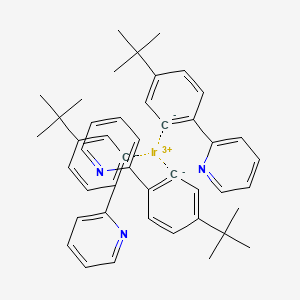
ETHYLAMINE, N,N-DIETHYL-2-(o-TOLYLTHIO)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylamine, N,N-diethyl-2-(o-tolylthio)-: is an organic compound with the molecular formula C13H21NS It is a derivative of ethylamine, where the ethylamine group is substituted with diethyl and o-tolylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethylamine, N,N-diethyl-2-(o-tolylthio)- typically involves the reaction of ethylamine with diethylamine and o-tolylthiol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and pressure, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher efficiency and cost-effectiveness. Common industrial methods include continuous flow reactors and batch reactors, where the reactants are mixed and allowed to react over a specified period .
Chemical Reactions Analysis
Types of Reactions: Ethylamine, N,N-diethyl-2-(o-tolylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into simpler amines or thiols.
Substitution: The ethylamine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, alkoxides, and amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce simpler amines or thiols .
Scientific Research Applications
Chemistry: In chemistry, ethylamine, N,N-diethyl-2-(o-tolylthio)- is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound may be used as a probe to study enzyme activity and protein interactions. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays .
Medicine: It may be used in the synthesis of drugs that target specific molecular pathways .
Industry: In industry, this compound is used in the production of specialty chemicals and materials. It may also be used as an additive in various formulations to enhance product performance .
Mechanism of Action
The mechanism of action of ethylamine, N,N-diethyl-2-(o-tolylthio)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Diethylamine: A simpler amine with similar reactivity but lacking the o-tolylthio group.
Ethylamine: A primary amine with a simpler structure and different reactivity.
N,N-Diethyl-2-aminoethanol: A related compound with an additional hydroxyl group.
Uniqueness: Ethylamine, N,N-diethyl-2-(o-tolylthio)- is unique due to the presence of the o-tolylthio group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
63918-09-2 |
|---|---|
Molecular Formula |
C13H21NS |
Molecular Weight |
223.38 g/mol |
IUPAC Name |
N,N-diethyl-2-(2-methylphenyl)sulfanylethanamine |
InChI |
InChI=1S/C13H21NS/c1-4-14(5-2)10-11-15-13-9-7-6-8-12(13)3/h6-9H,4-5,10-11H2,1-3H3 |
InChI Key |
NUBSVZKBUCRIBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCSC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-methylimidazol-1-ium-1-yl)ethyl (Z)-3-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate](/img/structure/B13772316.png)


![7-Bromo-12-naphthalen-2-ylbenzo[a]anthracene](/img/structure/B13772325.png)


![2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride](/img/structure/B13772357.png)



![[3-(Diphenylphosphino)phenyl]triphenylphosphonium](/img/structure/B13772384.png)


